molecular formula C11H11BO2S B14088701 (4-(o-Tolyl)thiophen-2-yl)boronic acid

(4-(o-Tolyl)thiophen-2-yl)boronic acid

Cat. No.: B14088701
M. Wt: 218.08 g/mol
InChI Key: GPTHZBKGTPYFCM-UHFFFAOYSA-N
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Description

(4-(o-Tolyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 2-position with a boronic acid (-B(OH)₂) group and at the 4-position with an ortho-tolyl (o-tolyl) group (a phenyl ring with a methyl substituent in the ortho position). This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(o-Tolyl)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated thiophene derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-(o-Tolyl)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry: (4-(o-Tolyl)thiophen-2-yl)boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It is also used in the preparation of conjugated polymers and materials for organic electronics.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and pharmaceuticals

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). It is also employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(o-Tolyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights structural analogs of (4-(o-Tolyl)thiophen-2-yl)boronic acid and their key features:

Compound Name Substituents on Thiophene Molecular Weight (g/mol) Key Properties Reference
This compound 2-B(OH)₂, 4-o-tolyl ~234.09* Enhanced lipophilicity due to o-tolyl; steric hindrance may affect coupling efficiency.
(4-Phenylthiophen-2-yl)boronic acid 2-B(OH)₂, 4-phenyl ~202.02 Lower lipophilicity; reduced steric hindrance improves Suzuki coupling yields.
(4-Bromo-5-methylthiophen-2-yl)boronic acid 2-B(OH)₂, 4-Br, 5-CH₃ 220.88 Bromine enhances electrophilicity; methyl group increases stability.
(4-Fluorothiophen-2-yl)boronic acid 2-B(OH)₂, 4-F 145.95 Fluorine’s electronegativity modulates electronic properties; improved solubility.
(4-Methylthiophen-2-yl)boronic acid 2-B(OH)₂, 4-CH₃ 141.97 Simplified analog; methyl group improves solubility and reaction kinetics.

*Calculated based on molecular formula C₁₁H₁₁BO₂S.

Key Observations:

  • Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity at the boron center, facilitating cross-coupling reactions, while electron-donating groups (e.g., CH₃) may stabilize the boronic acid .

Reactivity in Suzuki-Miyaura Coupling

Studies on analogs such as (4-phenylthiophen-2-yl)boronic acid () demonstrate efficient coupling with aryl bromides under mild conditions (e.g., Pd catalysts, aqueous bases). However, steric hindrance from the o-tolyl group in the target compound may necessitate optimized conditions (e.g., higher temperatures or bulky ligands) to achieve comparable yields . For example:

  • 4-Phenylthiophen-2-yl analogs achieved >80% yield in couplings with carbazole bromides at 60°C .
  • Bulkier substituents (e.g., naphthyl) required prolonged reaction times or microwave assistance .

Stability and Functionalization

  • Boronic Acid Stability: Fluorinated analogs (e.g., 4-fluorothiophen-2-yl boronic acid) demonstrate improved stability against protodeboronation due to fluorine’s electron-withdrawing effects .
  • Functionalization Potential: The o-tolyl group allows further derivatization (e.g., bromination or cross-coupling at the methyl position), enabling tailored modifications for drug discovery .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(o-Tolyl)thiophen-2-yl)boronic acid, and what factors influence the choice of starting materials?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or Miyaura borylation. For example, thiophene derivatives with halogen substituents (e.g., bromothiophene) can react with o-Tolyl boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ . Alternatively, direct borylation of pre-functionalized thiophene scaffolds using bis(pinacolato)diboron (B₂Pin₂) and transition-metal catalysts (e.g., PdCl₂) is feasible . Key factors include halogen reactivity (Br > Cl), steric hindrance from the o-Tolyl group, and compatibility of protecting groups (e.g., tert-butoxycarbonyl) with reaction conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Diagnostic peaks include the boronic acid proton (δ ~6.5–8.5 ppm, broad) and aromatic signals from the thiophene (δ ~7.0–7.5 ppm) and o-Tolyl groups (δ ~2.3 ppm for methyl protons) .
  • HRMS : Confirms molecular ion ([M+H]⁺) with <5 ppm mass accuracy.
  • FT-IR : B-O stretching (~1340 cm⁻¹) and C-B vibrations (~680 cm⁻¹) .
  • HPLC : Quantifies purity (>95% for research-grade material) .

Advanced Research Questions

Q. How do steric and electronic effects of the o-Tolyl group influence the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The ortho-methyl group increases steric hindrance, potentially reducing coupling efficiency. This can be mitigated by using bulky ligands (e.g., SPhos) or elevated temperatures to enhance catalyst turnover .
  • Electronic Effects : Electron-donating methyl groups stabilize the boronate intermediate, improving oxidative addition in Pd-catalyzed reactions. However, excessive electron density may slow transmetallation. Competitive protodeboronation can occur in aqueous conditions; adding anhydrous salts (e.g., LiCl) or non-polar solvents (toluene) suppresses this .
  • Data Example : In analogous systems, o-Tolyl-substituted boronic acids achieve 40–57% yields in Suzuki couplings, compared to 78–83% for less hindered aryl groups .

Q. What strategies can mitigate competing protodeboronation when using this compound in Suzuki-Miyaura couplings under aqueous conditions?

  • Methodological Answer :

  • Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity.
  • Additives : Include Lewis acids (e.g., MgSO₄) to stabilize the boronate intermediate .
  • pH Control : Maintain mildly basic conditions (pH 8–9) using Na₂CO₃ or K₃PO₄ to minimize acid-catalyzed degradation.
  • Catalyst Tuning : Pd catalysts with electron-rich ligands (e.g., XPhos) enhance transmetallation efficiency .
  • Kinetic Monitoring : Track reaction progress via TLC or in situ NMR to terminate before side reactions dominate.

Properties

Molecular Formula

C11H11BO2S

Molecular Weight

218.08 g/mol

IUPAC Name

[4-(2-methylphenyl)thiophen-2-yl]boronic acid

InChI

InChI=1S/C11H11BO2S/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7,13-14H,1H3

InChI Key

GPTHZBKGTPYFCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)C2=CC=CC=C2C)(O)O

Origin of Product

United States

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